molecular formula C6H6BBrO2 B138365 4-Bromophenylboronic acid CAS No. 5467-74-3

4-Bromophenylboronic acid

Cat. No.: B138365
CAS No.: 5467-74-3
M. Wt: 200.83 g/mol
InChI Key: QBLFZIBJXUQVRF-UHFFFAOYSA-N
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Description

It is a white to off-white crystalline solid that is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

4-Bromophenylboronic acid is an organoboron compound that primarily targets carbon-carbon bond formation reactions . It is often used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, this compound donates a carbon group to a metal catalyst, typically palladium . This forms a new carbon-metal bond, which can then react with other organic groups to form a new carbon-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to create a variety of complex organic compounds . The compound also participates in other reactions such as Pd(II)-catalyzed diastereoselective conjugate additions, palladium-catalyzed stereoselective Heck-type reactions, and copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids .

Pharmacokinetics

It is known that the compound has high gi absorption .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials . The compound can also participate in reactions that lead to the formation of other types of bonds, such as carbon-nitrogen and carbon-oxygen bonds .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is sensitive to air and moisture . Therefore, reactions involving this compound are typically carried out under an inert atmosphere . The compound is also sensitive to light, and it is recommended to store it in a dark place . The temperature and solvent used in the reaction can also affect the compound’s reactivity and the yield of the reaction .

Biochemical Analysis

Biochemical Properties

4-Bromophenylboronic acid plays a significant role in biochemical reactions. It is used for palladium-catalyzed Suzuki-Miyaura cross-couplings . The nature of its interaction with enzymes, proteins, and other biomolecules is primarily through these catalytic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role in palladium-catalyzed Suzuki-Miyaura cross-couplings . It exerts its effects at the molecular level through these catalytic processes, which may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Properties

IUPAC Name

(4-bromophenyl)boronic acid
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InChI

InChI=1S/C6H6BBrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLFZIBJXUQVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BBrO2
Source PubChem
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DSSTOX Substance ID

DTXSID90203129
Record name 4-Bromophenylboric acid
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Molecular Weight

200.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Bromophenylboric acid
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CAS No.

5467-74-3
Record name (4-Bromophenyl)boronic acid
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Record name 4-Bromophenylboric acid
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Record name 4-Bromophenylboric acid
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Record name Dihydroxy-4-bromophenylborane
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Synthesis routes and methods

Procedure details

A solution of butyllithium (21.2 mmol, 15%, 13.3 ml) in hexane was slowly added to a solution of 1,4-dibromobenzene (21.2 mmol, 5.0 g) in ether (86 ml) at -40° C. under argon. The mixture was allowed to warm to room temperature and was stirred for further 2 h. The mixture was transferred into a solution of freshly distilled trimethyl borate (63.3 mmol, 7.2 ml) in ether (172 ml) at -60° C. under argon. The mixture was allowed to warm to room temperature and refluxed for further 20 h. Aqueous hydrochloric acid (2M, 127 ml) was added, and the aqueous phase was separated and extracted with ether (90 ml). The solvent was removed from the combined organic layers and petroleum ether was added. A colourless solid was recovered by filtration (ca 5 g). Further purification was carried out by column chromatography over silica (64 g), with toluene (200 ml) as an eluent to remove by-products. Elution with ether (300 ml) produced a pure product.(2.0 g, 48%); m.p. 282°-283° C., Rf (ether), 0.42; νmax (KBr, cm-1) 3020 (Ph), 1580 (Ph), 830 (Ph); δH (250 MHz, CDCl3) 4.63 (2H, s, OH), 7.64 (2H, d, J 6.6, 3,5-PhH), 8.05 (2H, d, J 6.6, 2,6-PhH).
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
172 mL
Type
solvent
Reaction Step Two
Quantity
127 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 4-Bromophenylboronic acid consists of a phenyl ring substituted with a bromine atom at the para position and a boronic acid group (-B(OH)2) at the first position.

      A: Yes, computational studies have been conducted to investigate the molecular properties of this compound. Density Functional Theory (DFT) calculations were employed to simulate the vibrational spectra of this compound []. These simulations provided insights into the molecule's vibrational modes and helped assign experimental infrared and Raman bands. Additionally, DFT-D3 methods were used to analyze homomeric and heteromeric interactions in molecular complexes of theophylline with this compound [].

      A: Comparing the inhibitory activity of boronic acid derivatives on soybean urease reveals valuable SAR insights []. The study demonstrated that this compound exhibits stronger inhibition compared to butylboronic acid and phenylboronic acid, indicating that the presence of a halogen atom on the phenyl ring enhances inhibitory potency []. Further research exploring modifications to the phenyl ring substituents and the boronic acid moiety could provide a more comprehensive understanding of the SAR and facilitate the development of more potent and selective inhibitors.

      ANone: Various analytical techniques are employed to characterize this compound, as evident in the research papers:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding environment of the molecule. 1H, 11B, 13C, and 29Si NMR are specifically mentioned in the context of characterizing 4-bromophenylboronate derivatives [].
      • X-ray Crystallography: Used to determine the three-dimensional structure of this compound and its derivatives in crystalline form [, ].
      • Gas Chromatography (GC): Employed to analyze this compound derivatives after derivatization with mercuric salts []. Both Flame Ionization Detection (FID) and Electron Capture Detection (ECD) are utilized for detection.

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